molecular formula C7H9N3O2S B8683211 6-Amino-2-ethylthio-3-nitropyridine

6-Amino-2-ethylthio-3-nitropyridine

Cat. No. B8683211
M. Wt: 199.23 g/mol
InChI Key: OXSVXJPUCXWKNH-UHFFFAOYSA-N
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Patent
US04382937

Procedure details

6-Amino-2-chloro-3-nitropyridine was allowed to react with ethanethiol to give 6-amino-2-ethylthio-3-nitropyridine (m.p. 131.5°-132° C.). The product was then treated with acetic anhydride to give 6-acetylamino-2-ethylthio-3-nitro-pyridine (m.p. 167.5°-168° C.). The nitro group of this product was reduced in a usual manner to the amino group. The amino compound, without purification, was dissolved in 42% tetrafluoroboric acid, and then diazotized by addition of sodium nitrite to give 6-acetylamino-2-ethylthio-3-pyridine-diazonium fluoroborate decomposing at 132°-133° C. The diazonium salt was subjected to Schiemann reaction under reflux in petroleum benzine. The reaction product was isolated and purified in a usual manner to give 6-acetylamino-2-ethylthio-3-fluoro-pyridine (m.p. 110°-113.5° C.). Then the product was allowed to react with ethyl ethoxymethylenemalonate to give diethyl N-(2-ethylthio-3-fluoro-6-pyridinyl)aminomethylenemalonate (m.p. 77.5°-78.5° C.), which was subjected to cyclization reaction to give ethyl 7-ethylthio-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate (m.p. 280°-284° C.). The 1,8-naphthyridine derivative thus obtained was treated with 2-fluoroethyl p-toluenesulfonate to give ethyl 7-ethylthio-6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate (m.p. 271°-273° C.), which was then oxidized with m-chloroperbenzoic acid to give ethyl 7-ethylsulfonyl-6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate (m.p. 176°-178° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](Cl)[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][CH:3]=1.[CH2:12]([SH:14])[CH3:13]>>[NH2:1][C:2]1[N:7]=[C:6]([S:14][CH2:12][CH3:13])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C(=N1)Cl)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C(=N1)SCC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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